N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthalene moiety, and a hydroxy-methoxyphenyl group. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy n-[2-methoxy naphthalene methylidene] benzohydrazide
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research applications.
Biological Activity
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N4O4. Its structure features a pyrazole ring, which is known for its pharmacological relevance. The presence of functional groups such as methoxy and hydroxyl enhances its biological activity by influencing interactions with biological targets.
Synthesis
The synthesis of this compound typically involves a condensation reaction between hydrazine derivatives and appropriate aldehydes, often utilizing solvents like ethanol under reflux conditions. The yield can vary based on the specific reaction conditions and the purity of starting materials used.
Antitumor Activity
Recent studies have shown that pyrazole derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. One study reported an IC50 value of 49.85 µM for a related compound, indicating significant cytotoxicity against tumor cells .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. Pyrazole derivatives have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The disc diffusion method has been employed to evaluate these effects, with results indicating that certain derivatives possess notable antibacterial properties .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, the compound exhibits anti-inflammatory effects. Pyrazole derivatives have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential for treating inflammatory diseases .
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Antitumor Study : A study involving a series of pyrazole derivatives showed that specific compounds could inhibit cell growth in A549 lung cancer cells through autophagy mechanisms without inducing apoptosis .
- Antimicrobial Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 40 µg/mL .
- Anti-inflammatory Mechanism : Research indicated that certain pyrazole compounds could reduce inflammation in vivo by decreasing paw edema in rat models when compared to standard anti-inflammatory drugs like indomethacin .
Data Tables
Activity Type | Test Organism/Cell Line | IC50/Effectiveness |
---|---|---|
Antitumor | A549 (lung cancer) | 49.85 µM |
Antibacterial | Staphylococcus aureus | Effective at 40 µg/mL |
Anti-inflammatory | Rat model (paw edema) | Significant reduction compared to control |
Properties
Molecular Formula |
C22H18N4O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-29-21-11-14(9-10-20(21)27)13-23-26-22(28)19-12-18(24-25-19)17-8-4-6-15-5-2-3-7-16(15)17/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+ |
InChI Key |
AZMZRZJARRJBPD-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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